(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
描述
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6S3/c1-36-15-14-30-23-11-10-22(38(27,32)33)16-24(23)37-26(30)28-25(31)19-6-8-21(9-7-19)39(34,35)29-13-12-18-4-2-3-5-20(18)17-29/h2-11,16H,12-15,17H2,1H3,(H2,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGOKFOYRUAKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H26N4O6S3
- Molecular Weight : 586.7 g/mol
- CAS Number : 865160-26-5
The compound features a central benzene ring, which provides structural stability, along with various functional groups that may interact with biological targets.
The biological activity of this compound is linked to its ability to interact with specific biological pathways. The sulfonamide group is known for its ability to form hydrogen bonds, potentially enhancing its interaction with target proteins. The dihydroisoquinoline moiety may also contribute to its pharmacological effects by influencing receptor binding and activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound against coronaviruses. For instance, small molecule inhibitors have been shown to reduce plaque formation in MERS-CoV by up to 59.2% in vitro, demonstrating significant antiviral potential .
Cytotoxicity Studies
In cytotoxicity assessments, compounds related to this structure exhibited low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), indicating a favorable safety margin for further development .
Pharmacokinetics and Drug-Likeness
Research into the pharmacokinetic properties of similar compounds suggests that they possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for their potential therapeutic applications .
Case Study 1: MERS-CoV Inhibition
A study evaluated the efficacy of various small molecules in inhibiting MERS-CoV replication. Among these, compounds structurally related to this compound showed promising results with half-maximal effective concentrations (EC50) in the low micromolar range .
| Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
|---|---|---|
| 22 | 55.3 | 0.596 |
| 74 | 35.5 | 0.568 |
| 73 | 43.8 | 0.602 |
The data indicates that these compounds could be developed further as antiviral agents against coronaviruses.
科学研究应用
Antiviral Activity
Recent studies have indicated that compounds similar in structure to (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide possess antiviral properties against coronaviruses. Small molecule inhibitors have demonstrated a reduction in plaque formation in MERS-CoV by up to 59.2% in vitro, suggesting significant antiviral potential.
Cytotoxicity Studies
Cytotoxicity assessments of related compounds have shown low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), suggesting a favorable safety margin for further development.
Pharmacokinetics and Drug-Likeness
Research into the pharmacokinetic properties of similar compounds indicates they possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for their potential therapeutic applications.
Preliminary studies suggest that this compound exhibits biological activity, particularly as an inhibitor of certain enzymes or pathways relevant to disease processes. The isoquinoline and thiazole components are often associated with anti-cancer and anti-inflammatory effects. The compound's sulfonamide group is known for forming hydrogen bonds, potentially enhancing its interaction with target proteins, while the dihydroisoquinoline moiety may influence receptor binding and activity.
MERS-CoV Inhibition Case Study
A study evaluating the efficacy of small molecules in inhibiting MERS-CoV replication showed promising results with compounds structurally related to this compound, with half-maximal effective concentrations (EC50) in the low micromolar range.
| Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
|---|---|---|
| 22 | 55.3 | 0.596 |
| 74 | 35.5 | 0.568 |
| 73 | 43.8 | 0.602 |
相似化合物的比较
Structural and Functional Group Analysis
Table 1: Structural Comparison of Compound A with Analogs
*Estimated based on structural similarity to .
Key Observations :
- Sulfamoyl vs. Methylsulfonyl : Compound A’s 6-sulfamoyl group (NH₂SO₂) enhances hydrogen-bonding capacity compared to methylsulfonyl (CH₃SO₂) in analogs . This may improve target binding affinity, particularly in enzymes like carbonic anhydrase or kinases .
- Isoquinoline vs. Benzofuran: The 3,4-dihydroisoquinoline in Compound A and the benzofuran-thiazole in ’s compound suggest divergent pharmacological profiles. Isoquinoline derivatives often interact with neurotransmitter receptors, while benzofurans are explored for anti-inflammatory activity .
- Substituent Effects on Solubility : The 2-methoxyethyl group in Compound A and the allyl group in influence lipophilicity. Methoxyethyl may balance solubility better than allyl, which is more hydrophobic .
Pharmacological Implications
- Target Selectivity : The sulfamoyl group in Compound A may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX in cancer), whereas methylsulfonyl analogs () might exhibit broader but weaker inhibition .
- Isoquinoline Interactions: The 3,4-dihydroisoquinoline moiety could confer affinity for adrenergic or opioid receptors, differentiating it from benzofuran-containing analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
